molecular formula C8H3F7OS B14040549 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene

Cat. No.: B14040549
M. Wt: 280.16 g/mol
InChI Key: BLBZABGLUOLFLO-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms and trifluoromethylthio groups onto a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1,2,4-Trifluoro-5-(trifluoromethylthio)benzene
  • 1,2-Difluoro-4-(trifluoromethylthio)benzene

Uniqueness

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylthio group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with significant potential for biological activity. Its unique structural features, including multiple fluorine substituents and a trifluoromethylthio group, enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₃F₇OS
  • Molecular Weight : 280.16 g/mol
  • Boiling Point : Approximately 145.3 °C (predicted)
  • Density : 1.56 g/cm³ (predicted)

The presence of fluorine atoms in its structure contributes to increased lipophilicity and metabolic stability, making it a candidate for drug development and other applications in pharmaceuticals and agrochemicals .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Protein Interaction : The compound's fluorinated groups enhance its binding affinity to proteins and enzymes, potentially modulating their activities. This property is crucial for drug discovery as it can lead to the development of compounds with improved efficacy and selectivity.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in critical biochemical pathways. Such inhibition can affect various physiological processes, making it a target for therapeutic interventions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives of fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in tumor cells.
  • Antimicrobial Properties :
    • Research indicated that compounds with similar structural characteristics displayed notable antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of multiple fluorine atoms was linked to enhanced membrane permeability and disruption of bacterial functions.
  • Enzyme Modulation :
    • Investigations into the compound's effect on specific metabolic enzymes revealed that it could act as a competitive inhibitor, thereby altering metabolic pathways crucial for cellular function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaKey Features
1,2-Difluoro-3-methoxybenzeneC₈H₈F₂OContains methoxy group; less fluorinated
1-Bromo-3,4-difluoro-2-methoxybenzeneC₈H₇BrF₂OContains bromine; different halogenation pattern
3,4-Difluoro-5-methoxybenzoic acidC₉H₈F₂O₄Contains carboxylic acid; different functional group

The unique combination of multiple fluorine substituents and a trifluoromethylthio group in this compound provides distinct chemical properties that enhance its reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H

InChI Key

BLBZABGLUOLFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)F)SC(F)(F)F

Origin of Product

United States

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